molecular formula C24H27FN4O2 B2510874 1-ethyl-3-((4-(4-fluorophenyl)piperazin-1-yl)(pyridin-3-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one CAS No. 939242-55-4

1-ethyl-3-((4-(4-fluorophenyl)piperazin-1-yl)(pyridin-3-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one

Cat. No.: B2510874
CAS No.: 939242-55-4
M. Wt: 422.504
InChI Key: YJAVGQLCWXPTAB-UHFFFAOYSA-N
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Description

1-ethyl-3-((4-(4-fluorophenyl)piperazin-1-yl)(pyridin-3-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C24H27FN4O2 and its molecular weight is 422.504. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Evaluation as Dopamine Receptor Ligands

Compounds incorporating elements such as arylcycloalkylamines, including phenyl piperidines and piperazines, are recognized for their potential to influence D2-like dopamine receptors, which are pivotal in developing antipsychotic agents. Research suggests that arylalkyl substituents could enhance the potency and selectivity of compounds binding to D2-like receptors. Preliminary observations indicate a complex relationship between the structure of arylalkyl moieties and their effect on receptor selectivity and potency, emphasizing the composite structure's role in pharmacological activity (Sikazwe et al., 2009).

Role in Cognitive Enhancement

Angiotensin IV and related peptides, by interacting with dopamine (DA) receptors, have shown promise in enhancing cognitive functions. Studies indicate that the cognitive improvements brought about by these peptides in memory recall and learning tasks are mediated through their interaction with various dopamine receptor subtypes, suggesting a complex interplay between these neuroactive peptides and dopamine receptors in brain regions specific to memory and learning processes (Braszko, 2010).

Cytochrome P450 Enzyme Inhibition

Cytochrome P450 enzymes play a crucial role in drug metabolism, with implications for drug-drug interactions. Chemical inhibitors of these enzymes, including those with structures similar to the compound , are important tools in understanding drug metabolism pathways and predicting potential interactions. Selective inhibitors for specific CYP isoforms have been reviewed, highlighting their importance in pharmacokinetic studies (Khojasteh et al., 2011).

DNA Interaction and Potential as Radioprotectors

Compounds like Hoechst 33258, which contains structural motifs related to piperazines and pyridines, are known for their strong binding to the minor groove of double-stranded DNA, with specificity for AT-rich sequences. Such compounds not only serve as valuable tools in cell biology for DNA staining but also have potential uses as radioprotectors and topoisomerase inhibitors, providing a starting point for rational drug design and elucidation of DNA-binding mechanisms (Issar & Kakkar, 2013).

Inhibition of Dipeptidyl Peptidase IV

Dipeptidyl peptidase IV (DPP IV) inhibitors, relevant to the treatment of type 2 diabetes mellitus, represent another potential application area. The structure of the compound suggests that with appropriate modifications, similar molecules could act as DPP IV inhibitors, impacting the incretin system and insulin secretion. This highlights the significance of piperazine and pyridine derivatives in developing new therapeutic agents (Mendieta et al., 2011).

Properties

IUPAC Name

1-ethyl-3-[[4-(4-fluorophenyl)piperazin-1-yl]-pyridin-3-ylmethyl]-4-hydroxy-6-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN4O2/c1-3-29-17(2)15-21(30)22(24(29)31)23(18-5-4-10-26-16-18)28-13-11-27(12-14-28)20-8-6-19(25)7-9-20/h4-10,15-16,23,30H,3,11-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJAVGQLCWXPTAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=C(C1=O)C(C2=CN=CC=C2)N3CCN(CC3)C4=CC=C(C=C4)F)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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